

Application Note: H-Orn(Z)-OMe·HCl in Fragment Condensation

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Compound of Interest

Compound Name: H-Orn(Z)-ome hcl

CAS No.: 5874-75-9

Cat. No.: B555260

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Executive Summary

This guide details the strategic application of H-Orn(Z)-OMe·HCl (N

-Benzyloxycarbonyl-L-ornithine methyl ester hydrochloride) as a C-terminal acceptor in convergent peptide synthesis. While standard stepwise synthesis is effective for short sequences, fragment condensation is required for long peptides to minimize accumulation of deletion sequences.

H-Orn(Z)-OMe[1][2][3][4]·HCl is uniquely positioned for this role due to its orthogonal protection scheme:

- Methyl Ester (OMe): Protects the C-terminus, removable by mild saponification or hydrazinolysis.
- Benzyloxycarbonyl (Z/Cbz): Protects the

-amine, stable to TFA (Boc chemistry) and mild base (Fmoc chemistry), but removable via catalytic hydrogenation or strong acids (HF/HBr).

- Free

-Amine (HCl salt): Ready for coupling upon neutralization.

Critical Consideration: The primary challenge in utilizing Ornithine derivatives is the "Ornithine Effect"—the thermodynamic propensity for

-lactam formation (intramolecular cyclization). This protocol mitigates this risk by utilizing H-Orn(Z)-OMe as the nucleophile (amine component), thereby preventing the activation of the Ornithine carboxyl group during the critical coupling step.

Chemical Profile & Specifications

| Property | Specification |
|----------------|---|
| Compound Name | H-Orn(Z)-OMe·HCl |
| CAS Number | 5874-75-9 |
| Formula | C H CIN O |
| M.W. | 316.78 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMF, DMSO; Slightly soluble in DCM.[1] |
| pKa (approx) | -NH : ~8.5 -NH-Z: Non-basic |
| Hygroscopicity | Moderate (Store desiccated at -20°C) |

Strategic Positioning in Fragment Condensation

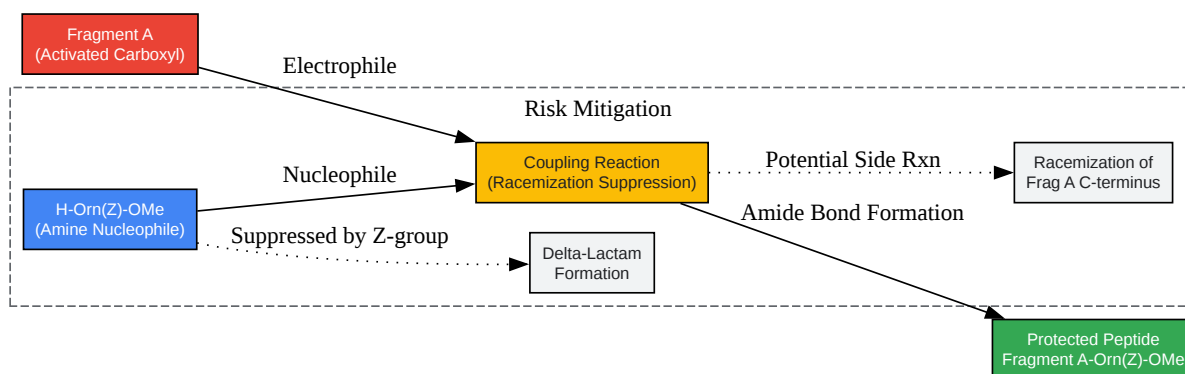
In a convergent synthesis strategy, H-Orn(Z)-OMe·HCl serves as the Amine Component (Fragment B). It is coupled to a Carboxyl Component (Fragment A), which is typically a protected peptide segment.

Mechanism & Orthogonality

The Z-protection on the side chain is critical. It prevents the

-amine from acting as a nucleophile, ensuring chemoselectivity for the

-amine.



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Caption: Logic flow for coupling Fragment A to H-Orn(Z)-OMe, highlighting risk mitigation pathways.

Detailed Protocol: Solution Phase Coupling Prerequisites

- Carboxyl Component: Protected peptide fragment (e.g., Boc-AA)

-...-AA

-OH).

- Coupling Reagents: EDC·HCl / HOBt (Standard) or HATU / HOAt (High Efficiency).
- Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
- Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step 1: Preparation of the Amine Component

The HCl salt must be neutralized to release the reactive free amine.

- Caution: Do not over-neutralize. Excess base can catalyze racemization of the activated carboxyl component (Fragment A).
- Weigh 1.0 equiv of H-Orn(Z)-OMe·HCl.
- Dissolve in minimum anhydrous DMF (approx. 5–10 mL per gram).
- Add 1.0 equiv of DIPEA. Stir for 5 minutes.
 - Checkpoint: Check pH on wet litmus paper; it should be neutral to slightly basic (pH 7–8).

Step 2: Activation of Fragment A (Carboxyl Component)

To minimize racemization of the C-terminal residue of Fragment A, use the HOBt active ester method or T3P (Propylphosphonic anhydride).

- Dissolve 1.05 equiv of Protected Fragment A in DMF/DCM.
- Cool to 0°C in an ice bath.
- Add 1.1 equiv of HOBt (hydroxybenzotriazole).
- Add 1.1 equiv of EDC·HCl.
- Stir at 0°C for 15–20 minutes to generate the active ester.

Step 3: Condensation Reaction

- Transfer the neutralized H-Orn(Z)-OMe solution (from Step 1) dropwise into the activated Fragment A solution (from Step 2).
- Rinse the H-Orn vial with a small amount of DMF and add to the reaction.
- Adjust pH to 8 using DIPEA (typically requires 0.5–1.0 equiv additional base depending on the buffering of HOBt).
- Allow the reaction to warm to room temperature and stir for 4–16 hours.
 - Monitoring: Monitor by HPLC or TLC (CHCl₃:MeOH 9:1). Look for the disappearance of H-Orn(Z)-OMe (ninhydrin positive, R_f ~0.4–0.6 depending on conditions).

Step 4: Workup & Isolation

Since H-Orn(Z)-OMe is an ester, avoid strong bases during workup to prevent hydrolysis.

- Evaporation: Remove DMF under reduced pressure (high vacuum, <40°C).
- Partition: Dissolve residue in Ethyl Acetate (EtOAc).
- Wash Sequence:
 - 3x with 5% KHSO₅ or 1M citric acid (Removes unreacted amine and DIPEA).
 - 3x with Water.
 - 3x with 5% NaHCO₃ (Removes unreacted acid and HOBt).
 - 3x with Brine.

- Drying: Dry organic layer over anhydrous Na

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- Concentration: Evaporate solvent to yield the crude protected peptide.

Troubleshooting & Optimization

Issue 1: Racemization of the Incoming Fragment

If the C-terminal residue of Fragment A is chiral (not Gly/Aib), activation can lead to oxazolone formation and epimerization.

- Solution: Switch to T3P (50% in EtOAc) as the coupling reagent. It shows superior retention of chirality in fragment couplings.
- Protocol Adjustment: Mix Fragment A, H-Orn(Z)-OMe·HCl, and Base (3 equiv). Cool to 0°C. Add T3P (1.5 equiv) slowly.

Issue 2: Diketopiperazine (DKP) Formation

If Fragment A is a dipeptide (e.g., Boc-Phe-Pro-OH), coupling to H-Orn(Z)-OMe can induce DKP formation (cyclization of the dipeptide) rather than intermolecular coupling.

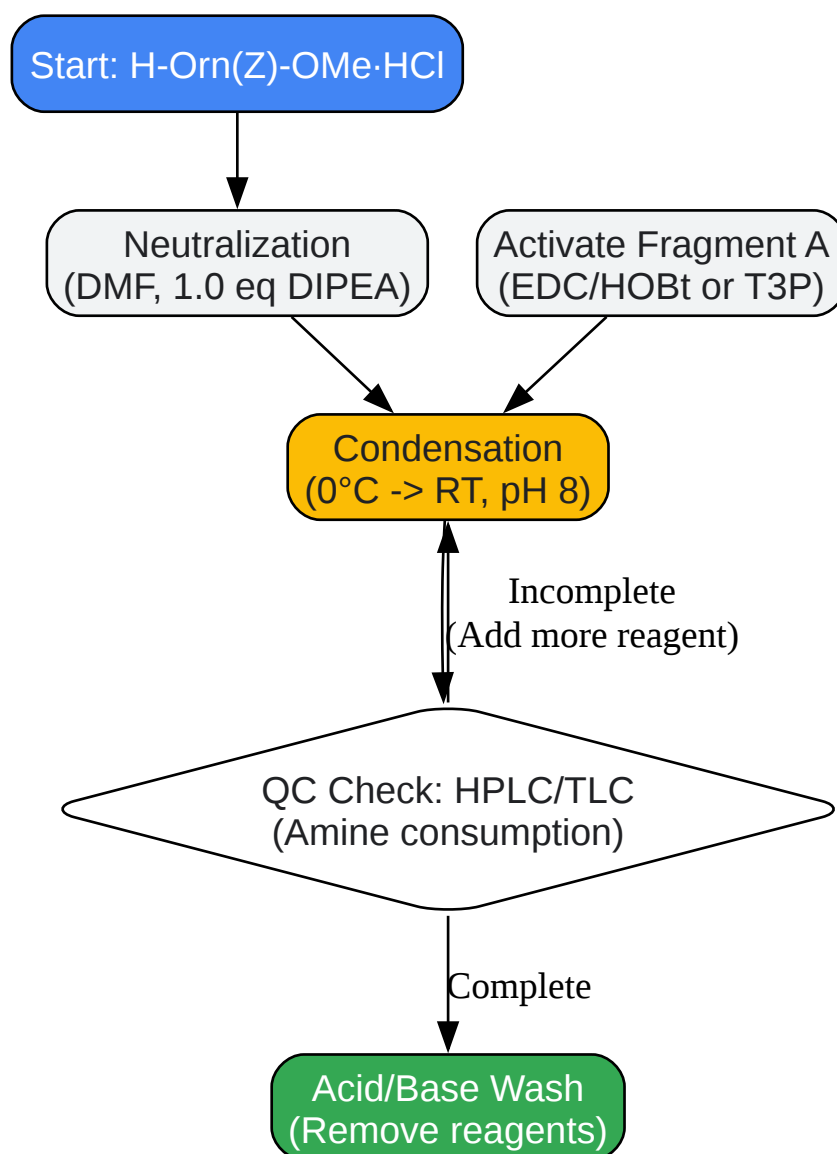
- Diagnosis: Mass spec shows a peak corresponding to [Fragment A - H₂O].
- Solution: Use "High Concentration" coupling. Perform the reaction at >0.5 M concentration to favor intermolecular kinetics over intramolecular cyclization.

Issue 3: Poor Solubility

H-Orn(Z)-OMe·HCl is hydrophilic, but the protected peptide product may precipitate in EtOAc.

- Solution: Use n-Butanol or DCM/Isopropanol (3:1) for the extraction workup instead of EtOAc.

Visualizing the Workflow



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Caption: Step-by-step workflow for coupling H-Orn(Z)-OMe·HCl in solution phase.

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